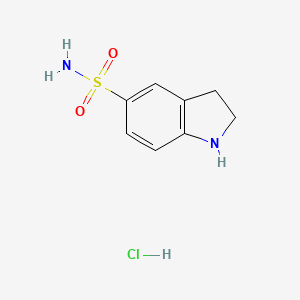

2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

CAS No.: 1193388-78-1

Cat. No.: VC2807020

Molecular Formula: C8H11ClN2O2S

Molecular Weight: 234.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1193388-78-1 |

|---|---|

| Molecular Formula | C8H11ClN2O2S |

| Molecular Weight | 234.7 g/mol |

| IUPAC Name | 2,3-dihydro-1H-indole-5-sulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C8H10N2O2S.ClH/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H2,9,11,12);1H |

| Standard InChI Key | YXQKQOXLIGPUCB-UHFFFAOYSA-N |

| SMILES | C1CNC2=C1C=C(C=C2)S(=O)(=O)N.Cl |

| Canonical SMILES | C1CNC2=C1C=C(C=C2)S(=O)(=O)N.Cl |

Introduction

Chemical Identity and Structure

2,3-Dihydro-1H-indole-5-sulfonamide hydrochloride (CAS: 1193388-78-1) is characterized by its bicyclic structure consisting of a benzene ring fused to a pyrrole ring, creating the core indole framework. The compound is specifically a hydrochloride salt (1:1), which significantly enhances its water solubility compared to its free base form . The dihydro designation indicates that the compound has undergone hydrogenation at the 2,3 position of the indole ring, which can substantially influence its reactivity patterns and biological interactions .

The sulfonamide group (-SO₂NH₂) at the 5-position is a critical functional moiety that contributes to its potential biological activity. This functional group is known for its ability to interact with various enzymes and proteins, particularly those involved in bacterial metabolic pathways . The presence of the hydrochloride salt form makes this compound particularly suitable for biological applications by improving its aqueous solubility profile .

Structural Information

The following table summarizes the key structural parameters of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride:

| Parameter | Information |

|---|---|

| Chemical Formula | C₈H₁₀N₂O₂S·ClH |

| Molecular Weight | 234.70 g/mol (as hydrochloride salt) |

| SMILES Notation | Cl.O=S(=O)(N)C1=CC=C2NCCC2=C1 |

| InChI | InChI=1S/C8H10N2O2S.ClH/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H2,9,11,12);1H |

| InChI Key | YXQKQOXLIGPUCB-UHFFFAOYSA-N |

Related Compounds

While analyzing 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride, it is important to note its relation to similar compounds. The non-hydrochlorinated form, 2,3-dihydro-1H-indole-5-sulfonamide (CAS: 52206-06-1), shares the basic structure but differs in its solubility and acid-base properties . Additionally, positional isomers such as 2,3-dihydro-1H-indole-4-sulfonamide hydrochloride represent structural variations with potentially different biological activity profiles.

Physical Properties

Understanding the physical properties of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride is essential for its characterization, formulation, and application in various research contexts. These properties influence how the compound behaves in different environments and its potential for pharmaceutical development.

Empirical Properties

Based on available data for the non-hydrochlorinated form (2,3-dihydro-1H-indole-5-sulfonamide), we can extrapolate some physical properties while acknowledging that the hydrochloride salt may exhibit different values:

| Property | Value | Notes |

|---|---|---|

| Appearance | Crystalline solid | Typical for hydrochloride salts |

| Melting Point | 161-162°C (base form) | Hydrochloride salt likely higher |

| Boiling Point | 433.2±55.0°C (predicted) | Decomposition likely before boiling |

| Density | 1.381±0.06 g/cm³ (predicted) | For the free base form |

| Solubility | Enhanced water solubility | Due to hydrochloride salt formation |

| pKa | 10.29±0.20 (predicted for base) | Affects protonation state at physiological pH |

The hydrochloride salt formation significantly enhances the compound's water solubility, which is a critical parameter for pharmaceutical applications . This improved solubility profile makes it more suitable for biological testing and potential drug formulation.

Biological Activity and Mechanism of Action

The biological activity of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride is of significant interest, particularly given the established therapeutic applications of sulfonamide-containing compounds.

Applications in Medicinal Chemistry

2,3-Dihydro-1H-indole-5-sulfonamide hydrochloride has potential applications in various areas of medicinal chemistry, primarily due to its structural features and the established therapeutic value of sulfonamide-containing compounds.

| Supplier | Specification | Purity | Status |

|---|---|---|---|

| Cymit Quimica | CAS: 1193388-78-1 | Min. 95% | Discontinued product |

| Other suppliers | Available in research quantities | Variable | Limited availability |

Researchers interested in this compound may need to consider custom synthesis options or explore alternative compounds with similar structural features .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume